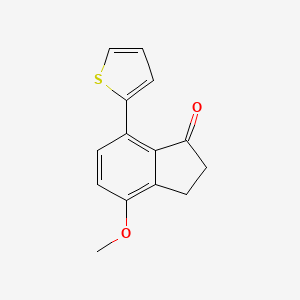

4-Methoxy-7-(thiophen-2-yl)-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15796417

Molecular Formula: C14H12O2S

Molecular Weight: 244.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12O2S |

|---|---|

| Molecular Weight | 244.31 g/mol |

| IUPAC Name | 4-methoxy-7-thiophen-2-yl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C14H12O2S/c1-16-12-7-5-10(13-3-2-8-17-13)14-9(12)4-6-11(14)15/h2-3,5,7-8H,4,6H2,1H3 |

| Standard InChI Key | WGAPHPNXNQWLDU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2CCC(=O)C2=C(C=C1)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-methoxy-7-(thiophen-2-yl)-2,3-dihydro-1H-inden-1-one, reflects its bicyclic indanone core, methoxy group at position 4, and thiophene substituent at position 7. Its molecular formula, C₁₄H₁₂O₂S, corresponds to a molecular weight of 244.31 g/mol . The CAS registry number 2186640-94-6 ensures unambiguous identification in chemical databases and commercial catalogs .

Key Structural Attributes

The molecule comprises:

-

A 2,3-dihydro-1H-inden-1-one scaffold, which features a ketone group at position 1 and a partially saturated bicyclic system.

-

A methoxy group (-OCH₃) at position 4, which enhances electron density in the aromatic system and influences reactivity.

-

A thiophene ring at position 7, introducing sulfur-based heteroaromaticity and enabling π-π interactions .

The structural interplay between these moieties dictates the compound’s physicochemical behavior. For instance, the electron-donating methoxy group and electron-withdrawing ketone create a polarized electronic environment, while the thiophene ring contributes to conjugation and steric bulk.

Synthesis and Optimization

Reaction Pathways

The synthesis of 4-methoxy-7-(thiophen-2-yl)-2,3-dihydro-1H-inden-1-one typically follows a multi-step sequence:

-

Formation of the Indanone Core: Friedel-Crafts acylation or Claisen condensation reactions are employed to construct the bicyclic framework. For example, cyclization of a substituted phenylacetic acid derivative can yield the indanone backbone .

-

Introduction of the Methoxy Group: Electrophilic aromatic substitution (EAS) or nucleophilic displacement reactions install the methoxy substituent at position 4. Methanol or dimethyl sulfate under basic conditions are common reagents.

-

Thiophene Coupling: Suzuki-Miyaura or Stille cross-coupling reactions attach the thiophene ring to position 7. Palladium catalysts and aryl halide precursors are typically used .

Example Reaction Scheme:

Conditions adapted from analogous syntheses .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the correct positions (4 and 7) requires careful selection of directing groups and protecting strategies.

-

Yield Improvement: Catalyst loading (e.g., Pd for cross-coupling) and solvent polarity (e.g., THF vs. DMF) significantly affect reaction efficiency .

-

Purity Control: Column chromatography and recrystallization from hexane/ethyl acetate mixtures are standard purification methods .

Structural Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 5.2 Hz, 1H, thiophene-H), 7.42–7.38 (m, 2H, aromatic-H), 6.95 (d, J = 8.4 Hz, 1H, methoxy-adjacent H), 3.89 (s, 3H, OCH₃), 3.02 (t, J = 7.6 Hz, 2H, CH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 207.8 (C=O), 159.2 (C-OCH₃), 143.5–125.3 (aromatic and thiophene carbons), 55.3 (OCH₃), 32.1 and 29.7 (CH₂ groups).

Mass Spectrometry (MS):

-

ESI-MS: m/z 245.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₂O₂S.

Crystallographic Insights

While no direct crystal data exists for this compound, analogous structures like (Z)-6-methoxy-2-(2,2,2-trifluoro-1-hydroxyethylidene)-2,3-dihydro-1H-inden-1-one reveal planar arrangements of carbon atoms and intramolecular hydrogen bonding (O–H⋯O) . Such features suggest that 4-methoxy-7-(thiophen-2-yl)-2,3-dihydro-1H-inden-1-one may adopt similar conformations, with the thiophene ring influencing packing motifs in the solid state .

Reactivity and Functionalization

Key Reaction Types

-

Ketone Reduction: The carbonyl group can be reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, enabling access to indanol or indane derivatives.

-

Electrophilic Substitution: The electron-rich methoxy and thiophene groups direct electrophiles (e.g., NO₂⁺, Br⁺) to specific positions on the aromatic rings .

-

Cross-Coupling: The thiophene moiety participates in Pd-catalyzed reactions (e.g., Heck, Sonogashira) to append additional functional groups .

Example Transformation:

Stability Considerations

The compound is stable under inert atmospheres but may degrade upon prolonged exposure to light or moisture. Storage at –20°C in amber vials is recommended .

Applications and Future Directions

Materials Science

-

Optoelectronic Materials: The conjugated thiophene system makes the compound a candidate for organic semiconductors or light-emitting diodes (OLEDs) .

-

Coordination Chemistry: The ketone and thiophene groups can act as ligands for metal ions, facilitating the synthesis of luminescent complexes .

Challenges and Opportunities

-

Scalability: Current syntheses are low-yielding; flow chemistry or microwave-assisted methods could improve efficiency.

-

Toxicity Profiling: In vivo studies are needed to assess biocompatibility for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume